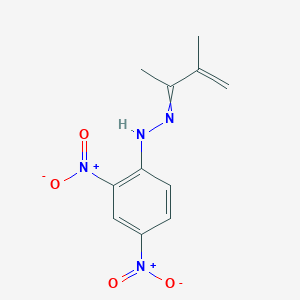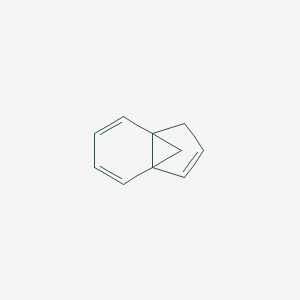
1H-3a,7a-Methanoindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-3a,7a-Methanoindene is a unique organic compound characterized by its distinctive methano bridge, which connects the indene structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-3a,7a-Methanoindene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the methanoindene structure. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1H-3a,7a-Methanoindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert this compound into its corresponding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups such as halogens or alkyl groups are introduced into the indene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles or nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
1H-3a,7a-Methanoindene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, especially those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism by which 1H-3a,7a-Methanoindene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The methano bridge and indene structure allow for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
1H-3a,7a-Methanoindene can be compared with other similar compounds, such as:
Indene: Lacks the methano bridge, resulting in different reactivity and stability.
Cyclopentadiene: A precursor in the synthesis of methanoindene, with distinct chemical properties.
Dicyclopentadiene: Contains two cyclopentadiene units, offering different applications and reactivity.
Uniqueness: this compound’s unique methano bridge imparts specific chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
174-44-7 |
|---|---|
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
tricyclo[4.3.1.01,6]deca-2,4,7-triene |
InChI |
InChI=1S/C10H10/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1-6H,7-8H2 |
Clave InChI |
HLZPNEAXFWPJJG-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC23C1(C2)C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
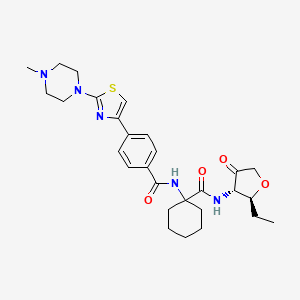

![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
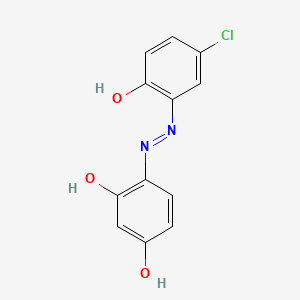
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)
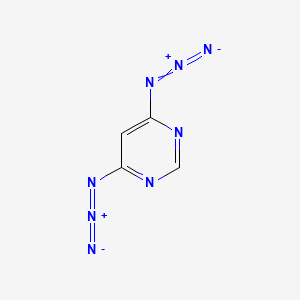
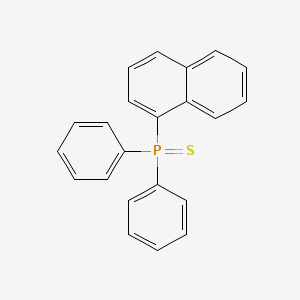
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
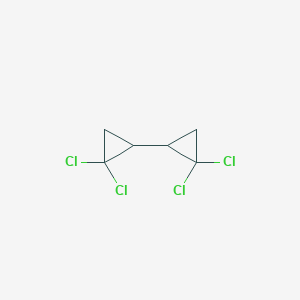
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
